molecular formula C12H30Br2O4Si3 B12530489 1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane CAS No. 663231-81-0

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane

Cat. No.: B12530489
CAS No.: 663231-81-0
M. Wt: 482.43 g/mol
InChI Key: UYHVHWOBZCYHSA-UHFFFAOYSA-N
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Description

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of three silicon atoms connected by oxygen atoms, with each silicon atom further bonded to two methyl groups and one 3-bromopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane typically involves the reaction of hexamethyltrisiloxane with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

Hexamethyltrisiloxane+23-bromopropyl chlorideThis compound+2HCl\text{Hexamethyltrisiloxane} + 2 \text{3-bromopropyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} Hexamethyltrisiloxane+23-bromopropyl chloride→this compound+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted products with nucleophiles replacing the bromine atoms.

    Reduction: Hexamethyltrisiloxane with hydrogen atoms replacing the bromine atoms.

    Oxidation: Corresponding alcohols or carboxylic acids depending on the oxidizing conditions.

Scientific Research Applications

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Potential use in the development of bioactive molecules and as a linker in bioconjugation reactions.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the silicon atoms. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis(3-chloropropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane
  • 1,5-Bis(3-iodopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane
  • 1,5-Bis(3-methoxypropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane

Uniqueness

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane is unique due to the presence of bromine atoms, which are more reactive compared to chlorine or iodine atoms. This reactivity makes it a versatile compound for various chemical transformations and applications. Additionally, the hexamethyltrisiloxane backbone provides stability and flexibility, making it suitable for use in diverse fields.

Properties

CAS No.

663231-81-0

Molecular Formula

C12H30Br2O4Si3

Molecular Weight

482.43 g/mol

IUPAC Name

bis[[3-bromopropoxy(dimethyl)silyl]oxy]-dimethylsilane

InChI

InChI=1S/C12H30Br2O4Si3/c1-19(2,15-11-7-9-13)17-21(5,6)18-20(3,4)16-12-8-10-14/h7-12H2,1-6H3

InChI Key

UYHVHWOBZCYHSA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OCCCBr)O[Si](C)(C)O[Si](C)(C)OCCCBr

Origin of Product

United States

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